molecular formula C21H36Cl2N2O3 B13741534 butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride CAS No. 100311-23-7

butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride

Cat. No.: B13741534
CAS No.: 100311-23-7
M. Wt: 435.4 g/mol
InChI Key: IIAZLESTLKPXMW-UHFFFAOYSA-N
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Description

Butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride is a quaternary ammonium salt characterized by a complex molecular architecture. The compound features a central phenyl ring substituted with an ethoxy group and a piperidinium-containing propoxycarbonyl moiety. A butyl group is attached to the azanium (NH₄⁺) center, with dichloride counterions balancing the charge.

Properties

CAS No.

100311-23-7

Molecular Formula

C21H36Cl2N2O3

Molecular Weight

435.4 g/mol

IUPAC Name

butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride

InChI

InChI=1S/C21H34N2O3.2ClH/c1-3-5-12-22-18-10-11-19(20(17-18)25-4-2)21(24)26-16-9-15-23-13-7-6-8-14-23;;/h10-11,17,22H,3-9,12-16H2,1-2H3;2*1H

InChI Key

IIAZLESTLKPXMW-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH2+]C1=CC(=C(C=C1)C(=O)OCCC[NH+]2CCCCC2)OCC.[Cl-].[Cl-]

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Impact : The butyl chain in the target compound is shorter than the C12–C16 chains in benzalkonium or cetylpyridinium chloride, which may reduce lipid membrane disruption efficiency but improve solubility in polar solvents .
  • Counterion Effects : Dichloride salts (Cl⁻) generally exhibit higher solubility in water compared to bulkier anions (e.g., sulfate), though specific data for this compound are lacking .

Dichloride-Containing Compounds

Dichloride counterions are common in industrial and pharmaceutical compounds but vary in toxicity and stability.

Compound Structure Hazard Profile Applications
Sulfur dichloride SCl₂ Corrosive, releases HCl Chemical synthesis
1,2-Dichloroethane Cl-CH₂-CH₂-Cl Carcinogenic, volatile Solvent, PVC production
Butyl-[...]dichloride Complex QAC (as above) Not classified; likely low volatility Hypothesized pharmaceutical use

Key Observations :

  • Safety : Unlike small-molecule dichlorides (e.g., 1,2-dichloroethane), the target compound’s large cationic structure likely reduces volatility and acute toxicity, though QACs can still pose environmental risks .
  • Stability : Dichloride salts of QACs are typically stable under ambient conditions, contrasting with reactive dichlorides like SCl₂, which hydrolyze readily .

Aromatic Ether Derivatives

Ethoxy and alkoxy-substituted aromatic compounds are prevalent in pharmaceuticals. For example, triazole derivatives from share structural motifs:

Compound Structure Yield Melting Point Biological Activity
3-Ethoxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazole (5k) Ethoxy, heptyloxy, triazole core 10.5% 121–123°C Not reported
Butyl-[...]dichloride Ethoxy, piperidinium-propoxycarbonyl, QAC Not reported Not reported Hypothesized antimicrobial

Key Observations :

  • Synthesis Complexity : The target compound’s multi-step synthesis (inferred from its structure) may result in lower yields compared to simpler triazoles like 5k .
  • Functional Group Synergy : The ethoxy group in both compounds may enhance solubility, while the piperidinium moiety in the target compound could introduce cationic interactions absent in neutral triazoles .

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